Dimethylphenylsilylacetic acid

Organosilicon chemistry Physical organic chemistry Acid-base equilibria

Dimethylphenylsilylacetic acid (CAS 17887-62-6, IUPAC: 2-[dimethyl(phenyl)silyl]acetic acid) is an organosilicon compound of molecular formula C₁₀H₁₄O₂Si and molecular weight 194.30 g·mol⁻¹. It belongs to the class of α-silylcarboxylic acids, characterized by a dimethylphenylsilyl group (–SiMe₂Ph) attached to the α-carbon of an acetic acid moiety.

Molecular Formula C10H14O2Si
Molecular Weight 194.3 g/mol
CAS No. 17887-62-6
Cat. No. B094178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphenylsilylacetic acid
CAS17887-62-6
Molecular FormulaC10H14O2Si
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESC[Si](C)(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C10H14O2Si/c1-13(2,8-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12)
InChIKeyAZXBEYAODSEDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylphenylsilylacetic Acid (CAS 17887-62-6): Organosilicon Building Block for Precision Synthetic Chemistry


Dimethylphenylsilylacetic acid (CAS 17887-62-6, IUPAC: 2-[dimethyl(phenyl)silyl]acetic acid) is an organosilicon compound of molecular formula C₁₀H₁₄O₂Si and molecular weight 194.30 g·mol⁻¹. It belongs to the class of α-silylcarboxylic acids, characterized by a dimethylphenylsilyl group (–SiMe₂Ph) attached to the α-carbon of an acetic acid moiety. Its physical properties include a density of 1.04 g·cm⁻³, a boiling point of 298.4 °C at 760 mmHg, a flash point of 134.2 °C, a refractive index of 1.509, a polar surface area (PSA) of 37.30 Ų, a LogP of 1.69, and an acid dissociation constant of pK₁ = 5.27 at 25 °C . As a bifunctional molecule bearing both a carboxylic acid group and a silicon-containing moiety, it serves as a versatile precursor for introducing the dimethylphenylsilyl group into molecular frameworks through esterification, dianion alkylation, or electrochemical decarboxylative coupling pathways. Commercial availability includes grades at ≥95% purity (BOC Sciences, Antimex Chemical) .

Why Generic Substitution Fails: Structural Determinants That Distinguish Dimethylphenylsilylacetic Acid from Other α-Silylcarboxylic Acids


Superficial structural similarity among α-silylcarboxylic acids (e.g., trimethylsilylacetic acid, triethylsilylacetic acid, tert-butyldimethylsilylacetic acid) masks profound differences in reactivity, stability, and downstream synthetic utility that arise directly from the electronic and steric properties of the silicon substituent. The dimethylphenylsilyl group confers a unique combination of moderate steric bulk, phenyl-mediated inductive effects, and the ability to serve as a masked hydroxyl group via Fleming–Tamao oxidation—a transformation for which the dimethylphenylsilyl group is the historical prototype [1][2]. In contrast, the trimethylsilyl (TMS) analog exhibits greater acid lability in protecting group applications and lacks the phenyl ring that enables both UV-detectability and enhanced reactivity in silylketene hydration. The tert-butyldimethylsilyl (TBDMS) group, while more acid-stable, is bulkier and typically less reactive in Kolbe electrolysis dimerization and cross-coupling manifolds [3]. These differences are not incremental; they dictate the functional outcome of multi-step synthetic sequences where uncontrolled deprotection, undesired steric hindrance, or absent chemoselective oxidation pathways can lead to complete synthetic failure. For procurement decisions, selecting the wrong α-silylcarboxylic acid means not only wasting reagent cost but risking an entire synthetic route.

Quantitative Differentiation Evidence: Dimethylphenylsilylacetic Acid versus Closest Structural Analogs


Acid Strength Modulation: Phenyl Substituent Attenuates Acidity Relative to Trimethylsilylacetic Acid

The experimentally determined pK₁ of dimethylphenylsilylacetic acid is 5.27 at 25 °C, compared to 5.22 for trimethylsilylacetic acid (TMS–CH₂COOH), representing a ΔpKₐ of +0.05 [1][2]. The weaker acidity of the dimethylphenylsilyl derivative is attributed to the electron-donating inductive effect of the phenyl substituent on silicon, which slightly increases electron density at the carboxylate anion relative to the TMS analog. This subtle but measurable modulation of acid strength can influence partitioning behavior (LogP = 1.69 for the dimethylphenylsilyl compound) and protonation state in biphasic reaction systems.

Organosilicon chemistry Physical organic chemistry Acid-base equilibria

Enhanced Silylketene Hydration Reactivity: Inductive Effect of the Phenyl Group Drives Differential Rates

The phenyldimethylsilyl-substituted monoketene PhMe₂SiCH=C=O (derived from dimethylphenylsilylacetic acid) was directly compared with its tert-butyldimethylsilyl (t-BuMe₂SiCH=C=O) and trimethylsilyl (Me₃SiCH=C=O) analogs. The PhMe₂Si-substituted ketene exhibited greater reactivity in hydration than the t-BuMe₂Si analog, an effect explicitly ascribed to the inductive electron-withdrawing effect of the phenyl group transmitted through silicon . Additionally, the UV spectrum of PhMe₂SiCH=C=O showed a longer λₘₐₓ and greater molar absorptivity (ε) than t-BuMe₂SiCH=C=O, indicating electronic interaction of the phenyl group with the ketene chromophore . In contrast, ring-opening reactivity of the corresponding bis(ketene) cyclobutenediones was very similar between the PhMe₂Si and Me₃Si analogs, suggesting that the phenyl effect is context-dependent and most pronounced in monoketene hydration.

Silylketene chemistry Physical organic chemistry Reaction kinetics

Fivefold Superior Acid Stability of DMPSE Protecting Group over TMSE in Peptide Synthesis

In a direct comparative study of silicon-based protecting groups for the tyrosine side chain, the dimethylphenylsilylethyl (DMPSE) group was found to be approximately five times more resistant toward cleavage by 0.5% trifluoroacetic acid (TFA) than the trimethylsilylethyl (TMSE) analog [1]. Specifically, the TMSE group proved 3–4 times more stable than the tert-butyl ether group toward 0.5% TFA, and the DMPSE group was five times more stable than TMSE. Both silyl protective groups were resistant toward trialkylamines, hydroxybenzotriazole, trialkylphosphine, and nucleophiles used in peptide synthesis, and could be cleanly removed in neat TFA within 5–20 minutes in the absence of cation scavengers, without detectable alkylation of the phenolic ring [1]. This quantitative stability hierarchy is critical for Fmoc/t-Bu and Bpoc/t-Bu solid-phase peptide synthesis strategies where differential acid lability determines orthogonality.

Peptide chemistry Protecting group strategy Solid-phase peptide synthesis

Electrochemical Dimerization via Kolbe Electrolysis: Direct Access to 1,2-Disilylethanes from α-Silylacetic Acids

Dimethylphenylsilylacetic acid serves as a substrate for anodic oxidative decarboxylative coupling (Kolbe electrolysis) at platinum electrodes, producing 1,2-bis(dimethylphenylsilyl)ethane in good yields [1]. This electrochemical method obviates the need for noble metal catalysts or reagents traditionally required for 1,2-disilylethane synthesis. The electrochemical approach was demonstrated across a range of α-silylacetic acids, including the dimethylphenylsilyl derivative, with the general reaction: 2 R¹R²R³SiCH₂COOH → R¹R²R³SiCH₂CH₂SiR¹R²R³ + 2 CO₂ + H₂ [1]. The anodic oxidation of α-silylacetic acids proceeds with competition between decarboxylation (desired dimerization) and desilylation pathways, and the product distribution is influenced by the silicon substituents . The dimethylphenylsilyl group provides a balance of steric and electronic properties that supports productive dimerization.

Electroorganic synthesis Kolbe electrolysis Organosilicon materials

Prototype Silyl Group for Fleming–Tamao Oxidation: Dimethylphenylsilyl as the Historical and Functional Standard for Masked Hydroxyl Strategy

The dimethylphenylsilyl group is the prototype silyl structure used by Ian Fleming in the development of the Fleming–Tamao oxidation, which stereospecifically converts a carbon–silicon bond to a carbon–oxygen bond with retention of configuration using peroxy acids or hydrogen peroxide [1][2]. This established transformation enables the dimethylphenylsilyl group to serve as a 'masked hydroxyl group'—stable under diverse reaction conditions (strong bases, nucleophiles, reducing agents) that would destroy a free hydroxyl, yet oxidatively unmasked at a late stage [1]. The phenyl substituent is not merely incidental; it facilitates the initial ipso-substitution step that converts the arylsilane to a more reactive halosilane prior to oxidation [1]. Compatibility studies have demonstrated that the dimethylphenylsilyl group can be converted to a hydroxyl group in the presence of enone functionality without disturbing the carbon–carbon double bond, although it is not compatible with cyclopropane rings under standard conditions [3]. Alternative silyl groups (e.g., trimethylsilyl, triethylsilyl) lack the aryl activation pathway and are not suitable substrates for the Fleming variant of this oxidation.

Total synthesis Fleming-Tamao oxidation Masked hydroxyl group

Ni-Catalyzed Cross-Coupling: Dimethylphenylsilanes as Precursors to Aryl Iodides and Boronic Esters

Aryl dimethylphenylsilanes, accessible from dimethylphenylsilyllithium (generated from chlorodimethylphenylsilane) via Ni(dppp)Cl₂-catalyzed cross-coupling with aryl triflates, can be transformed into the corresponding aryl iodides in high yields by treatment with 2 equivalents of iodine monochloride (ICl) in dichloromethane at 0 °C [1]. Furthermore, these arylsilanes can be converted in good yields into arylboronic esters, establishing a formal two-step route from phenolic hydroxyl groups (via triflate formation) to aryl halides or boronic esters for downstream Suzuki, Negishi, or other cross-coupling reactions [1]. The choice of dimethylphenylsilyllithium as the silicon nucleophile was explicitly justified by its ease of preparation from relatively cheap starting materials (chlorodimethylphenylsilane + Li metal) [1]. This synthetic sequence represents a unique ipso-substitution strategy that is not general for trimethylsilyl or triethylsilyl nucleophiles due to differences in reactivity and subsequent silane-to-iodide conversion efficiency.

Cross-coupling Nickel catalysis Aryl iodide synthesis

High-Value Application Scenarios Where Dimethylphenylsilylacetic Acid Provides Verifiable Advantage


Solid-Phase Peptide Synthesis Requiring Orthogonal Tyrosine Side-Chain Protection with Enhanced Acid Stability

In Fmoc/t-Bu or Bpoc/t-Bu solid-phase peptide synthesis, the dimethylphenylsilylethyl (DMPSE) ester derived from dimethylphenylsilylacetic acid (via DMPSE-OH) provides tyrosine side-chain protection that is approximately five times more resistant to 0.5% TFA than the widely used trimethylsilylethyl (TMSE) analog [1]. This superior acid stability translates to reduced premature deprotection during repetitive Fmoc removal cycles, yielding higher crude peptide purity and simplifying HPLC purification. The protected amino acid building blocks (e.g., CBZ-O-DMPSE-tyrosine) are synthesized via Steglich-type esterification of DMPSE-OH in good to excellent yields , and final deprotection is cleanly accomplished in neat TFA within 5–20 minutes without alkylation side products [1].

Late-Stage Stereospecific Installation of Hydroxyl Groups via Fleming–Tamao Oxidation in Total Synthesis

Dimethylphenylsilylacetic acid serves as a convenient precursor for introducing the dimethylphenylsilyl group—the prototype silyl structure for Fleming–Tamao oxidation—into advanced synthetic intermediates [2]. The C–Si bond is stable under strongly basic conditions (LDA, Grignard reagents), reducing environments (LiAlH₄, catalytic hydrogenation), and nucleophilic attack, yet undergoes stereospecific oxidative cleavage to a C–OH bond with retention of configuration upon treatment with Br₂ followed by peroxy acid [2]. This masked hydroxyl strategy has been employed in the total synthesis of (+)-pramanicin and other natural products, where a free hydroxyl would be incompatible with intervening transformations [2]. Trimethylsilyl- and triethylsilyl-acetic acid derivatives cannot participate in the Fleming oxidation manifold, making dimethylphenylsilylacetic acid irreplaceable for this specific synthetic logic.

Catalyst-Free Electrochemical Synthesis of Symmetrical 1,2-Disilylethane Ligands and Preceramic Monomers

For materials chemistry laboratories synthesizing 1,2-bis(dimethylphenylsilyl)ethane—a compound of interest as a bidentate ligand precursor or a preceramic polymer monomer—dimethylphenylsilylacetic acid enables direct Kolbe electrolysis at platinum anodes, avoiding the need for noble metal catalysts (e.g., Pd, Pt, Rh) required in conventional hydrosilylation or dehydrocoupling routes [3]. The electrochemical method proceeds at constant current under ambient conditions with good yields and generates only CO₂ and H₂ as byproducts, aligning with green chemistry principles [3]. The choice of the dimethylphenylsilyl variant over the trimethylsilyl or triethylsilyl analog is dictated by the target disilylethane structure; for 1,2-bis(dimethylphenylsilyl)ethane specifically, dimethylphenylsilylacetic acid is the direct and logical precursor.

Phenol-to-Aryl Iodide Ipso-Substitution Sequence for Biaryl Library Synthesis

In medicinal chemistry programs requiring the conversion of phenolic hydroxyl groups to aryl iodides (for subsequent Suzuki, Sonogashira, or Buchwald–Hartwig couplings), dimethylphenylsilylacetic acid provides the starting material for generating dimethylphenylsilyllithium [4]. This silyllithium reagent undergoes Ni(dppp)Cl₂-catalyzed cross-coupling with aryl triflates to yield aryl dimethylphenylsilanes, which are cleanly converted to aryl iodides in high yields with ICl at 0 °C [4]. The overall sequence (Phenol → ArOTf → ArSiMe₂Ph → ArI) is particularly valuable when the aryl iodide cannot be synthesized by direct electrophilic iodination due to regiochemical ambiguity or functional group incompatibility. The dimethylphenylsilyl group is preferred over the TMS group in this application due to the milder and more efficient ipso-iodination step [4].

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